Phoenixin-14

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

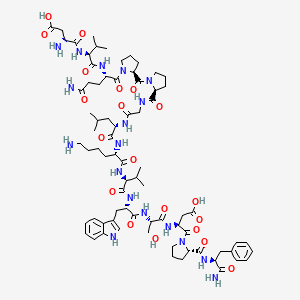

Phoenixin-14 is a naturally occurring peptide initially discovered in the rat hypothalamus. It has since been identified in various tissues, including the dorsal root ganglion cells. This compound is involved in several physiological processes, including the regulation of reproductive functions, modulation of pain and itch sensations, and neuroinflammation .

Preparation Methods

Phoenixin-14 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

Phoenixin-14 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .

Scientific Research Applications

Phoenixin-14 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification. In biology, it is investigated for its role in reproductive functions, pain modulation, and neuroinflammation. In medicine, this compound is explored for its potential therapeutic effects in conditions like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Additionally, it has applications in the study of anxiety, memory formation, and cardiovascular functions .

Mechanism of Action

Phoenixin-14 exerts its effects by binding to the G protein-coupled receptor 173 (GPR173). This interaction activates various signaling pathways, including the protein kinase A (PKA) pathway, extracellular signal-regulated kinase (ERK) pathway, and protein kinase B (AKT) pathway. These pathways are involved in the regulation of reproductive hormone secretion, modulation of pain and itch sensations, and neuroinflammatory responses .

Comparison with Similar Compounds

Phoenixin-14 is similar to other peptides like Phoenixin-20, which also binds to GPR173 and exhibits similar biological activities. this compound is unique in its specific amino acid sequence and its distinct physiological roles. Other similar compounds include Nesfatin-1, which is co-expressed with this compound in the hypothalamus and has roles in cardiovascular modulation and appetite regulation .

Properties

Molecular Formula |

C75H110N18O20 |

|---|---|

Molecular Weight |

1583.8 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C75H110N18O20/c1-39(2)31-50(82-58(96)37-81-69(107)54-22-14-29-92(54)75(113)56-24-16-30-93(56)73(111)48(25-26-57(78)95)84-71(109)61(40(3)4)89-64(102)45(77)34-59(97)98)66(104)83-47(21-12-13-27-76)65(103)90-62(41(5)6)72(110)86-51(33-43-36-80-46-20-11-10-19-44(43)46)67(105)88-53(38-94)68(106)87-52(35-60(99)100)74(112)91-28-15-23-55(91)70(108)85-49(63(79)101)32-42-17-8-7-9-18-42/h7-11,17-20,36,39-41,45,47-56,61-62,80,94H,12-16,21-35,37-38,76-77H2,1-6H3,(H2,78,95)(H2,79,101)(H,81,107)(H,82,96)(H,83,104)(H,84,109)(H,85,108)(H,86,110)(H,87,106)(H,88,105)(H,89,102)(H,90,103)(H,97,98)(H,99,100)/t45-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1 |

InChI Key |

WTUJETLCZZFKER-NLPGSOORSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)

![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)

![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)

![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)

![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)